molecular formula C11H17NS B7993475 3-[(Diethylamino)methyl]thiophenol

3-[(Diethylamino)methyl]thiophenol

Cat. No.: B7993475
M. Wt: 195.33 g/mol
InChI Key: POWMNAPPTCFFAE-UHFFFAOYSA-N
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Description

3-[(Diethylamino)methyl]thiophenol is an organic compound with the molecular formula C₁₀H₁₅NO₃S. It is characterized by a thiophene ring substituted with a diethylamino group and a hydroxyl group. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thiophene-3-carboxaldehyde as the starting material.

  • Reaction Steps: The aldehyde group is first converted to a thiol group through a reduction reaction using sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

  • Substitution Reaction: The thiol group is then substituted with a diethylamino group using diethylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding sulfoxide or sulfone derivatives.

  • Reduction: The compound can be reduced to form the corresponding thiol derivative.

  • Substitution: The hydroxyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Using reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

  • Substitution: Using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Sulfoxide and Sulfone Derivatives: Resulting from the oxidation of the thiol group.

  • Thiol Derivatives: Resulting from the reduction of the hydroxyl group.

  • Substituted Derivatives: Resulting from the substitution of the hydroxyl group.

Scientific Research Applications

3-[(Diethylamino)methyl]thiophenol has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

  • Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

3-[(Diethylamino)methyl]thiophenol is similar to other thiophenol derivatives, such as 3-(dimethylamino)thiophenol and 3-(methylamino)thiophenol. it is unique in its diethylamino group, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances the compound's solubility and reactivity compared to its counterparts.

Comparison with Similar Compounds

  • 3-(Dimethylamino)thiophenol

  • 3-(Methylamino)thiophenol

  • 3-(Ethylamino)thiophenol

  • 3-(Propylamino)thiophenol

Properties

IUPAC Name

3-(diethylaminomethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-3-12(4-2)9-10-6-5-7-11(13)8-10/h5-8,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWMNAPPTCFFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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